molecular formula C8H11ClO4 B1353524 2-Chloromethylene-malonic acid diethyl ester CAS No. 28783-51-9

2-Chloromethylene-malonic acid diethyl ester

Cat. No.: B1353524
CAS No.: 28783-51-9
M. Wt: 206.62 g/mol
InChI Key: PRHVDTPQGCSBCY-UHFFFAOYSA-N
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Description

2-Chloromethylene-malonic acid diethyl ester is an organic compound with the molecular formula C8H11ClO4. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloromethylene-malonic acid diethyl ester can be synthesized through the chlorination of methylene malonic acid diethyl ester. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the methylene group .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethylene-malonic acid diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ether derivatives .

Scientific Research Applications

2-Chloromethylene-malonic acid diethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloromethylene-malonic acid diethyl ester involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloromethylene-malonic acid diethyl ester is unique due to its high reactivity and versatility in various chemical reactions. The presence of the chlorine atom makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives and complex molecules .

Properties

IUPAC Name

diethyl 2-(chloromethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHVDTPQGCSBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CCl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447674
Record name 2-Chloromethylene-malonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-51-9
Record name 2-Chloromethylene-malonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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